molecular formula C16H28BNO4 B6201688 tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate CAS No. 2640574-08-7

tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate

Cat. No.: B6201688
CAS No.: 2640574-08-7
M. Wt: 309.2
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Description

Tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate: is a specialized organic compound known for its unique structure and applications in various scientific fields. This compound features a boronic ester group, an azetidine ring, and a tert-butyl ester, making it a valuable reagent in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of azetidine-1-carboxylic acid tert-butyl ester with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the azetidine ring, followed by the introduction of the boronic ester group. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction: The azetidine ring can be reduced to form simpler amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are used, with reaction conditions typically involving mild heating and the presence of a base.

Major Products Formed:

  • Oxidation: Boronic acids

  • Reduction: Simple amines

  • Substitution: Various functionalized derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryls and other organic frameworks.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals. Its ability to form stable complexes with various biomolecules makes it a valuable tool in bioconjugation and drug discovery.

Medicine: In medicinal chemistry, tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of novel drugs targeting specific diseases.

Industry: The compound is also used in the chemical industry for the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transfer of the boron atom to the palladium catalyst, followed by the coupling with an aryl halide.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Cross-Coupling: The compound targets the palladium catalyst and the aryl halide, forming a new carbon-carbon bond.

  • Enzyme Inhibition: In biological applications, the compound may interact with specific enzymes, inhibiting their activity and affecting biological pathways.

Comparison with Similar Compounds

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Uniqueness: Tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate stands out due to its azetidine ring, which is less common in boronic ester compounds

Properties

CAS No.

2640574-08-7

Molecular Formula

C16H28BNO4

Molecular Weight

309.2

Purity

95

Origin of Product

United States

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